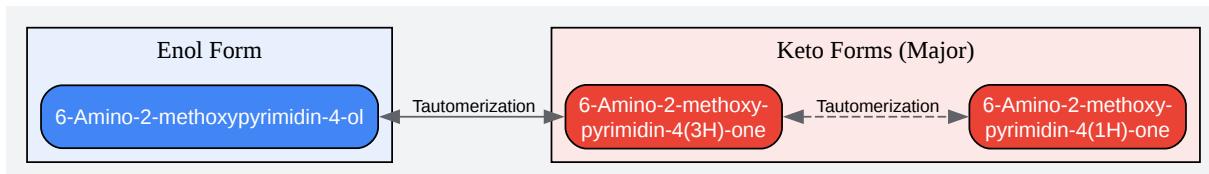


Illuminating the Structure of 6-Amino-2-methoxypyrimidin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol


Cat. No.: B069683

[Get Quote](#)

For researchers and drug development professionals navigating the landscape of pyrimidine derivatives, a precise understanding of molecular structure is paramount. This guide addresses the structural confirmation of **6-Amino-2-methoxypyrimidin-4-ol**, a compound subject to tautomerism, and provides a comparative analysis with structurally related alternatives, supported by experimental data.

The Critical Role of Tautomerism

6-Amino-2-methoxypyrimidin-4-ol is rarely observed in its nominal "ol" or enol form. Instead, it predominantly exists in more stable keto-enol tautomeric forms, specifically as pyrimidin-4-one structures. This phenomenon, where a proton migrates within the molecule, is crucial as the dominant tautomer dictates the compound's physicochemical properties and its interactions with biological targets. Theoretical studies and experimental data on analogous 4-hydroxypyrimidines show a strong preference for the keto form, particularly in the solid state.^[1] ^[2] The equilibrium between these forms is a key consideration in any experimental design or computational modeling.

[Click to download full resolution via product page](#)**Figure 1.** Tautomeric equilibrium of **6-Amino-2-methoxypyrimidin-4-ol**.

Comparative Analysis with Structural Alternatives

To contextualize the properties of **6-Amino-2-methoxypyrimidin-4-ol**, a comparison with stable, structurally similar pyrimidines is essential. We will examine two key alternatives: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-6-methylpyrimidin-4-one. The former prevents tautomerism at the 4-position by replacing the hydroxyl with a methoxy group, while the latter exhibits similar tautomerism but with a methyl group at the 6-position.

Physicochemical and Spectroscopic Data

The following table summarizes key data for the target compound's likely tautomer and its alternatives, facilitating objective comparison.

Property	6-Amino-2-methoxypyrimidin-4-one (Predicted)	2-Amino-4,6-dimethoxypyrimidine[3]	2-Amino-6-methylpyrimidin-4-one[4]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	C ₆ H ₉ N ₃ O ₂	C ₅ H ₇ N ₃ O
Molecular Weight	141.13 g/mol	155.15 g/mol	125.13 g/mol
IUPAC Name	6-Amino-2-methoxypyrimidin-4(3H)-one	4,6-dimethoxypyrimidin-2-amine	2-Amino-6-methylpyrimidin-4(3H)-one
Physical State	Solid (Predicted)	White Crystalline Solid	Solid
CAS Number	Not available	36315-01-2	3977-29-5

Table 1. Comparison of Physicochemical Properties.

Spectroscopic Data Comparison

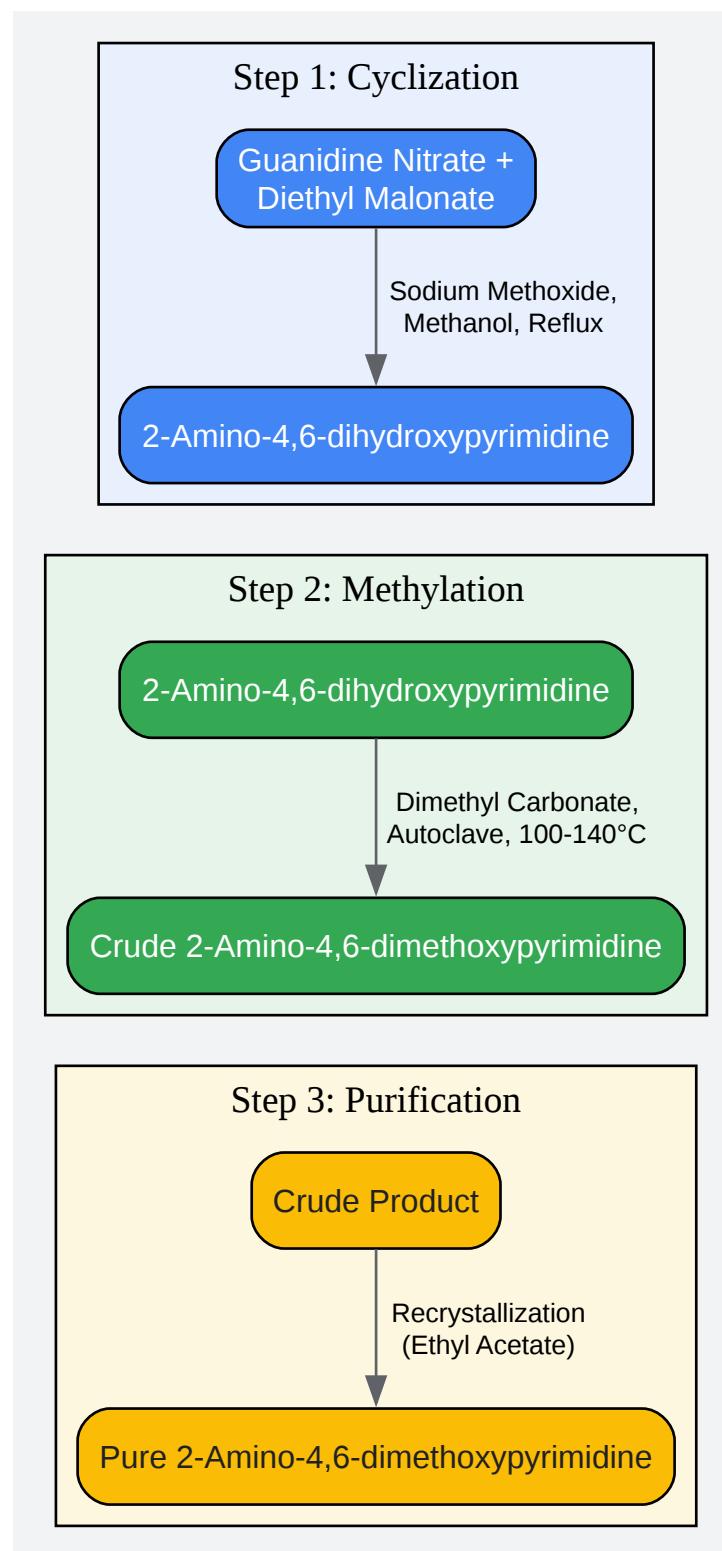
Spectroscopic data provides a fingerprint for molecular structure. Below is a comparison of characteristic spectral features.

Spectroscopic Data	2-Amino-4,6-dimethoxypyrimidine[3]	2-Amino-4-chloro-6-methoxypyrimidine[5]	2-Amino-4,6-diphenylnicotinonitriles (Analogue)[6]
¹ H NMR (ppm)	δ ~5.3 (s, 1H, pyrimidine-H), ~3.8 (s, 6H, -OCH ₃), ~6.5 (br s, 2H, -NH ₂)	Chemical shifts calculated via GIAO method.	δ 7.09-7.25 (s, 1H, ring-H), 5.30-5.38 (br s, 2H, -NH ₂)
¹³ C NMR (ppm)	Data available in spectral databases.	Chemical shifts calculated via GIAO method.	δ 160-153 (ring-C), 117 (ring-C), 88 (ring-C)
IR (cm ⁻¹)	KBr-Pellet data available.	FT-IR spectrum recorded (4000-400 cm ⁻¹).	3487-3300 (N-H stretch), 1654-1606 (N-H bend)

Table 2. Comparison of Spectroscopic Data. Note: Direct experimental data for **6-Amino-2-methoxypyrimidin-4-ol** is limited; data from closely related and well-characterized analogues are provided for comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. The following sections outline protocols for the synthesis and characterization of a key alternative compound.


Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This compound is a vital intermediate for many sulfonylurea herbicides.[7][8] A common synthesis route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.

Protocol:

- Reactant Preparation: 2-amino-4,6-dihydroxypyrimidine is generated via the cyclization of guanidine nitrate and diethyl malonate in the presence of sodium methoxide.[7]

- **Methylation:** The resulting 2-amino-4,6-dihydroxypyrimidine (1 mole equivalent) is placed in an autoclave with dimethyl carbonate (2-4 mole equivalents).[7]
- **Reaction Conditions:** The mixture is heated to between 100°C and 140°C for 6 to 8 hours.[7]
- **Purification:** The crude product is obtained after removing insoluble solids by filtration and distilling the filtrate under reduced pressure. Recrystallization from a solvent such as ethyl acetate is performed to yield the pure 2-amino-4,6-dimethoxypyrimidine.[7]

[Click to download full resolution via product page](#)**Figure 2.** Synthesis workflow for 2-Amino-4,6-dimethoxypyrimidine.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the molecular structure and identify the positions of protons and carbons.
- Methodology: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300-700 MHz).[5][6] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Methodology: The FT-IR spectrum is typically recorded using a KBr pellet method.[6][9] The sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).

Application Context: Agrochemical Synthesis

Several of the compared pyrimidine derivatives, including 2-amino-4,6-dimethoxypyrimidine, are crucial intermediates in the synthesis of sulfonylurea herbicides.[3][10] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants. The specific substitutions on the pyrimidine ring are critical for the molecule's ability to bind to the enzyme's active site. Understanding the structure and reactivity of these intermediates is therefore fundamental to the development of new and more effective agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijera.com [ijera.com]
- 10. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Illuminating the Structure of 6-Amino-2-methoxypyrimidin-4-ol: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069683#confirming-the-structure-of-6-amino-2-methoxypyrimidin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com